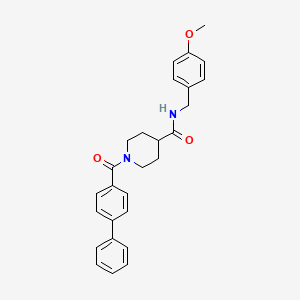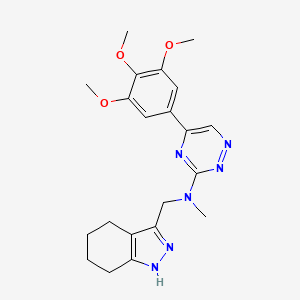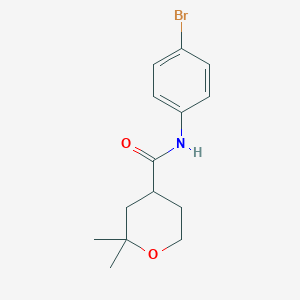
1-(4-biphenylylcarbonyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide
説明
科学的研究の応用
Palladium-catalyzed Aminocarbonylation
A study by Takács et al. (2014) demonstrates the use of piperidines with ester functionality in palladium-catalyzed aminocarbonylation, highlighting the versatility of piperidine derivatives in organic synthesis. This process allows for the efficient synthesis of carboxamides from iodoalkenes and iodobenzene, showcasing a method that could potentially be applied to the synthesis or modification of compounds similar to "1-(4-biphenylylcarbonyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide" (Takács et al., 2014).
Amidine Protection for Library Synthesis
Bailey et al. (1999) discuss the application of a 4-methoxybenzyl-4-nitrophenylcarbonate reagent for the N-protection of amidinonaphthol, which could be relevant for protecting functional groups in complex molecules like "1-(4-biphenylylcarbonyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide" during synthetic procedures (Bailey et al., 1999).
Heterocyclic Compound Synthesis
Abu‐Hashem et al. (2020) describe the synthesis of novel heterocyclic compounds with anti-inflammatory and analgesic properties. This research highlights the potential of "1-(4-biphenylylcarbonyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide" related structures in the development of new pharmaceutical agents (Abu‐Hashem et al., 2020).
Sila-Analogues of σ Ligands
Tacke et al. (2003) explore the synthesis and pharmacological properties of sila-analogues of high-affinity, selective σ ligands, showing the importance of structural analogues in understanding receptor interactions and developing therapeutic agents. This research may provide insights into designing analogues of "1-(4-biphenylylcarbonyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide" for biological applications (Tacke et al., 2003).
作用機序
将来の方向性
The compound has potential as a chemical probe in future studies of the role of eIF2-α in protein synthesis-related cell physiology . Its ability to regulate global protein synthesis suggests it could have applications in understanding and potentially treating conditions related to protein synthesis.
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-(4-phenylbenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3/c1-32-25-13-7-20(8-14-25)19-28-26(30)23-15-17-29(18-16-23)27(31)24-11-9-22(10-12-24)21-5-3-2-4-6-21/h2-14,23H,15-19H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOMMBPOSYARSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-naphthyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate](/img/structure/B4064382.png)
![2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4064394.png)
![2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4064399.png)


![4-(methoxymethyl)-6-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4064420.png)
![1-(3-chlorophenyl)-4-[(3,3-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl)carbonyl]piperazine](/img/structure/B4064441.png)
![10-acetyl-11-(2-chlorophenyl)-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4064447.png)
![1-[4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2-thienyl]ethanone](/img/structure/B4064458.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4064476.png)
![2-{[4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-yl]amino}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4064480.png)
![{[5-(1-methoxyethyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4064482.png)
![N-[2-(diethylamino)ethyl]-2-iodobenzamide hydrochloride](/img/structure/B4064486.png)
